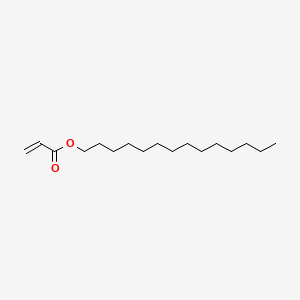

Tetradecyl acrylate

Description

Significance and Research Context of Acrylate (B77674) Esters in Polymer Science

Acrylate esters form a cornerstone of modern polymer chemistry, serving as versatile monomers for the synthesis of a vast spectrum of polymeric materials. Their inherent reactivity, primarily through the vinyl group, allows for efficient polymerization, most commonly via free radical mechanisms researchgate.netacs.org. The ability to tailor the properties of the resulting polymers by modifying the ester's alkyl chain has made acrylate esters indispensable in the development of materials for coatings, adhesives, sealants, and advanced composites smolecule.comontosight.ai. The tetradecyl group, a linear fourteen-carbon chain, is particularly noteworthy for its capacity to influence polymer characteristics such as hydrophobicity, solubility, thermal behavior (including glass transition temperature), and crystallization properties smolecule.comontosight.airesearchgate.net. Tetradecyl acrylate itself is employed as a monomer to create homopolymers and copolymers, contributing unique attributes like water resistance and specific adhesion profiles to the final materials smolecule.comontosight.ai.

Historical Overview of this compound Research Trajectories

The research trajectory of this compound is closely linked to the broader study of long-chain alkyl acrylates, with early investigations focusing on their utility as functional additives. A significant historical application area has been in the lubrication industry, where polymers derived from alkyl acrylates, including those with tetradecyl chains, have been developed and studied extensively as viscosity index improvers and pour point depressants for lubricating oils researchgate.netresearchgate.netresearchgate.net. These studies aimed to enhance the performance and operational range of lubricants by modifying wax crystallization behavior and maintaining viscosity across varying temperatures. More recently, the advent and refinement of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have opened new avenues for this compound research. CRP methods have enabled the precise synthesis of well-defined polymer architectures, including block copolymers, which are critical for advanced applications like shape-stabilized phase change materials (SSPCMs) mdpi.com. This evolution from traditional polymerization methods to CRP has allowed for more sophisticated control over molecular weight, polydispersity, and polymer architecture, thereby expanding the potential applications of this compound.

Current Research Frontiers and Emerging Trends for this compound

Current research on this compound is characterized by its application in cutting-edge materials and advanced technological domains.

Advanced Materials for Energy Storage: A prominent area of investigation involves the use of this compound in the development of shape-stabilized phase change materials (SSPCMs) for thermal energy storage. Copolymers incorporating this compound, often with hexadecyl acrylate, are synthesized and encapsulated within supporting matrices like graphene oxide. These materials are designed to absorb and release thermal energy efficiently and are being explored for applications in building insulation and smart textiles to improve energy conservation mdpi.comacs.orgacs.org.

Surface Engineering and Functional Coatings: this compound is also a key component in research focused on creating advanced surfaces with tailored properties, particularly superhydrophobicity and superoleophobicity. Polymers containing this compound can be engineered into durable, stretchable coatings that exhibit exceptional water and oil repellency. These materials hold promise for self-cleaning surfaces, anti-fouling applications, and efficient oil-water separation technologies mdpi.com.

Lubricant Additive Optimization: Ongoing academic work continues to refine the use of this compound-based polymers and copolymers as high-performance additives for lubricating oils. Research efforts are directed towards optimizing terpolymer compositions and structures to achieve superior viscosity index improvement and pour point depression, thereby enhancing the efficiency and lifespan of lubricants under diverse operating conditions researchgate.netresearchgate.netresearchgate.net.

Computational Polymerization Studies: The fundamental understanding of polymerization processes is being advanced through computational methods. Research is employing ab initio calculations and kinetic Monte Carlo simulations to elucidate the complex secondary reactions in acrylate free-radical polymerization. This work provides critical data for predicting reaction kinetics and polymer structures, directly benefiting the study and application of monomers like this compound acs.orgmdpi.com.

Interdisciplinary Relevance of this compound Studies

The research involving this compound extends across multiple scientific and engineering disciplines, underscoring its versatility and broad applicability.

Materials Science and Engineering: this compound serves as a foundational monomer for synthesizing novel polymeric materials. Its incorporation into copolymers for phase change materials directly addresses challenges in sustainable energy storage and thermal management mdpi.comacs.orgacs.org. Furthermore, its role in creating superhydrophobic and superoleophobic surfaces contributes to the development of advanced functional materials with applications in fields ranging from protective coatings to microfluidic devices mdpi.com.

Surface Chemistry: The long, hydrophobic tetradecyl chain is instrumental in surface modification studies. Polymers derived from this compound are utilized to engineer surfaces with precise wetting properties, influencing adhesion, water repellency, and oil repellency. These characteristics are vital for applications such as anti-corrosion coatings, biomedical interfaces, and specialized membranes ontosight.aimdpi.com.

Nanotechnology: The synthesis of nanofibers and nanostructured materials using this compound-based polymers, often through techniques like coaxial electrospinning, positions this compound at the nexus of polymer chemistry and nanotechnology. These nanostructures are being explored for their unique thermal and mechanical properties, opening avenues for applications in advanced textiles, sensors, and energy devices acs.orgacs.org.

Data Tables

Table 1: Optimized Copolymerization Conditions (Example for Related Monomers) This table illustrates typical research parameters for synthesizing functional copolymers involving similar acrylate monomers, highlighting the controlled conditions employed in academic studies.

| Parameter | Value | Reference |

| Monomers | Tetradecyl methyl acrylate (A14), Acrylamide (AM) | researchgate.net |

| Monomer Ratio (n(A14)/n(AM)) | 3 | researchgate.net |

| Initiator (BPO concentration) | 0.8% | researchgate.net |

| Solvent (Toluene concentration) | 70% | researchgate.net |

| Co-solvent (DMF concentration) | 10% | researchgate.net |

| Temperature | 80°C | researchgate.net |

| Time | 4 h | researchgate.net |

| Application Context | Pour point depressant for lubricating oil | researchgate.net |

Table 2: Thermal Properties of this compound-Containing Polymers This table presents key thermal characteristics of polymers synthesized using this compound, demonstrating the impact of the monomer on material properties relevant to thermal energy storage and other applications.

| Polymer/Copolymer | Melting Temperature (Tm) | Enthalpy of Fusion (ΔHm) | Reference |

| Poly(this compound) (PTDA) | 19.5 °C | N/A | researchgate.net |

| Poly(this compound-co-hexadecyl acrylate) (P(TDA-co-HDA)) | ~28 °C | 28 J/g | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNPVKXBNDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-80-4 | |

| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066721 | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21643-42-5 | |

| Record name | Tetradecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Techniques for Tetradecyl Acrylate

Esterification Reactions for Tetradecyl Acrylate (B77674) Synthesis

The fundamental method for synthesizing tetradecyl acrylate is the esterification of tetradecanol (B45765) with acrylic acid. This reaction is an equilibrium process that requires careful control of parameters to drive the formation of the ester and minimize side reactions, such as the polymerization of the acrylate monomer.

Catalytic Approaches in Esterification

Esterification reactions are typically catalyzed to increase reaction rates and achieve higher conversions. A variety of catalysts, both homogeneous and heterogeneous, are employed for this purpose.

Homogeneous Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used homogeneous catalysts for esterification. They effectively protonate the carbonyl oxygen of acrylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol mdpi.com. However, these catalysts can be corrosive and require neutralization and removal steps, which can complicate purification and generate waste.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlite™ 120 IR (H+), Amberlyst® 15, Dowex™ 50WX8), offer advantages in terms of ease of separation, recyclability, and reduced corrosivity (B1173158) compared to homogeneous catalysts mdpi.com. These catalysts provide acidic sites on a solid support, facilitating the esterification reaction.

Enzymatic Catalysis: Lipases can also catalyze esterification reactions under milder conditions, offering a potentially greener alternative. However, enzyme stability and cost can be limiting factors for large-scale industrial applications rsc.org.

Selenium-Containing Catalysts: Research has explored selenium-containing catalysts, including Se-modified microgels, for the synthesis of acrylic acid and its esters. These catalysts have shown good performance, allowing for high yields of acrylate monomers by varying solvent nature openreviewhub.orgopenreviewhub.org.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include:

Molar Ratio of Reactants: An excess of acrylic acid or tetradecanol is often used to shift the equilibrium towards product formation. For instance, a molar ratio of acrylic acid to tetradecanol of 6:1 has been found to enhance yield and conversion in similar esterification reactions mdpi.com.

Temperature: Esterification reactions generally benefit from elevated temperatures to increase reaction rates. However, excessively high temperatures can promote unwanted side reactions, including monomer polymerization and degradation. A temperature range of 60-120 °C is often employed, depending on the catalyst and solvent system mdpi.comd-nb.info.

Reaction Time: Sufficient reaction time is necessary for the equilibrium to be reached, but prolonged exposure to elevated temperatures can lead to product degradation or polymerization. Optimization studies aim to find the shortest reaction time that achieves maximum conversion.

Water Removal: As esterification produces water, its efficient removal is critical for driving the reaction forward, as per Le Chatelier's principle. Azeotropic distillation, often using a solvent like toluene, is a common method for water removal mdpi.comgoogle.com. The introduction of air flow has also been shown to aid in water removal and enhance ester yield mdpi.com.

Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. Higher catalyst loadings generally lead to faster reactions but can also increase the risk of side reactions and complicate purification. Optimal loading balances reaction speed with selectivity and yield.

Environmentally Benign Synthetic Routes

The pursuit of greener chemical processes has led to the development of more sustainable synthetic routes for this compound and other acrylate monomers. These approaches focus on reducing waste, energy consumption, and the use of hazardous substances.

Heterogeneous Catalysis: As mentioned, the use of recyclable solid acid catalysts simplifies separation and reduces the need for neutralization steps, thereby minimizing waste generation mdpi.com.

Solvent-Free Conditions: Conducting reactions without solvents or in greener solvents (e.g., water, supercritical CO₂) reduces volatile organic compound (VOC) emissions and simplifies product isolation longdom.org.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate esterification reactions, leading to shorter reaction times and potentially lower energy consumption longdom.org.

Microchannel Reactor Synthesis of this compound

Microchannel reactors represent an advanced approach to chemical synthesis, offering several advantages over traditional batch reactors, particularly for reactions involving reactive monomers like acrylates. These reactors feature channels with dimensions in the micrometer to millimeter range, providing a high surface-area-to-volume ratio.

Enhanced Heat and Mass Transfer: The small channel dimensions lead to highly efficient heat and mass transfer, allowing for precise control over reaction temperature and reactant mixing. This is crucial for managing exothermic polymerization reactions and ensuring uniform product formation mdpi.comresearchgate.net.

Improved Safety and Control: Microreactors enable reactions to be conducted under more controlled conditions, reducing the risk of runaway reactions or uncontrolled polymerization, which is a significant concern with acrylate monomers mdpi.comresearchgate.net. The small reaction volumes also inherently enhance safety.

Continuous Flow Operation: Microchannel reactors facilitate continuous flow synthesis, allowing for higher throughput and easier scale-up compared to batch processes. This can lead to more consistent product quality and improved process economics cip.com.cnhgjz.com.cnresearchgate.net.

Process Intensification: The combination of efficient mixing, heat transfer, and precise residence time control allows for process intensification, potentially leading to higher yields and purities in shorter reaction times. Studies have demonstrated the application of microchannel reactors for the synthesis of this compound cip.com.cnhgjz.com.cn.

Purification and Stabilization Techniques for this compound Monomer

This compound, like other acrylate monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or initiators. Therefore, purification and stabilization are critical steps to ensure monomer quality and long-term storage stability.

Role of Stabilizers in Monomer Purity and Storage

Stabilizers, also known as inhibitors, are added to acrylate monomers to prevent premature polymerization during synthesis, purification, storage, and transportation.

Mechanism of Stabilization: Stabilizers function by scavenging free radicals that initiate the polymerization process. They interrupt the chain reaction, effectively halting or significantly slowing down polymerization.

Common Stabilizers:

Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ) are widely used phenolic inhibitors. They are effective radical scavengers, particularly in the presence of oxygen. MEHQ is often preferred due to its lower toxicity and better performance in some applications tcichemicals.comacs.org.

Butylated Hydroxytoluene (BHT) is another phenolic antioxidant and radical scavenger used for stabilization.

Phenothiazine (PTZ) is a potent inhibitor that can function effectively even in the absence of oxygen, making it suitable for applications where oxygen exclusion is necessary acs.org.

Concentration: Stabilizers are typically added at low concentrations, ranging from tens to hundreds of parts per million (ppm). For example, this compound is often supplied with approximately 150 ppm MEHQ tcichemicals.comkdnewmaterials.com.

Storage Conditions: To maintain monomer purity and prevent polymerization, this compound should be stored in a cool, dark place, away from direct sunlight and heat sources. Storage under air is generally recommended for phenolic inhibitors like MEHQ, as oxygen is required for their effective radical scavenging jamorin.combasf.com. Storage temperatures should ideally be kept below 35 °C jamorin.combasf.com.

Purification Techniques:

After synthesis, crude this compound typically contains unreacted starting materials, catalysts, solvents, and by-products, including oligomers or polymers. Common purification methods include:

Distillation: Vacuum distillation is a primary method for purifying acrylate monomers. The reduced pressure lowers the boiling point, allowing for separation at temperatures that minimize thermal degradation and polymerization. Techniques like reactive distillation can combine reaction and separation in a single unit google.comjustia.com.

Washing and Extraction: Washing with water and alkaline solutions can remove acidic impurities, catalysts (like p-toluenesulfonic acid), and water-soluble by-products google.com.

Chromatography: For achieving very high purity, column chromatography can be employed, though it is generally more suitable for laboratory-scale purification due to cost and throughput limitations rsc.org.

Filtration: Precipitated polymers or other solid impurities can be removed by filtration google.com.

The choice of purification method depends on the desired purity level and the nature of the impurities present. The presence of a stabilizer is essential throughout the purification process to prevent polymerization.

Compound Name Table

| Common Name | Chemical Name | CAS Number |

| This compound | 2-Propenoic acid, tetradecyl ester | 21643-42-5 |

| Acrylic acid | 2-Propenoic acid | 79-10-7 |

| Tetradecanol | 1-Tetradecanol | 112-72-1 |

| Methyl acrylate | Methyl 2-propenoate | 96-33-3 |

| Ethyl acrylate | Ethyl 2-propenoate | 140-88-5 |

| Butyl acrylate | Butyl 2-propenoate | 141-32-2 |

| Stearyl acrylate | Octadecyl 2-propenoate | 4813-57-4 |

| Heptadecyl Acrylate | Heptadecyl 2-propenoate | 1473386-36-5 |

| Hydroquinone (HQ) | 1,4-Benzenediol | 123-31-9 |

| MEHQ | 4-Methoxyphenol | 150-76-5 |

| BHT | Butylated hydroxytoluene | 128-37-0 |

| PTZ | Phenothiazine | 92-84-2 |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | 104-15-4 |

| Sulfuric acid | Sulfuric acid | 7664-93-9 |

| Amberlite™ 120 IR (H+) | Sulfonated styrene-divinylbenzene copolymer | N/A |

| Amberlyst® 15 | Sulfonated styrene-divinylbenzene copolymer | N/A |

| Dowex™ 50WX8 | Sulfonated styrene-divinylbenzene copolymer | N/A |

Polymerization Mechanisms and Kinetics of Tetradecyl Acrylate

Copolymerization of Tetradecyl Acrylate (B77674)

Copolymerization is a powerful tool to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. Tetradecyl acrylate can be copolymerized with a variety of other monomers to achieve specific thermal, mechanical, and surface properties.

Statistical Copolymerization

In statistical copolymerization, the monomer units are arranged randomly along the polymer chain. A notable example is the copolymerization of this compound (TA) with stearyl acrylate (SA), another long-chain n-alkyl acrylate. researchgate.net These copolymers, denoted as P(TA-co-SA), exhibit interesting crystalline properties. The different alkyl side chains of the two monomers can cocrystallize, and the melting temperature (Tm) of these cocrystals has been found to increase linearly with the average length of the alkyl side chains. researchgate.net

The thermal properties of these copolymers are influenced by the composition. For a given side-chain length, the copolymers generally show lower heats of fusion compared to the corresponding homopolymers. researchgate.net This is attributed to a reduction in the size of the crystallites. researchgate.net This change in crystallinity also affects the gas permeability of the copolymers, with a smaller "jump" in permeability observed at the melting temperature for the copolymers compared to the homopolymers. researchgate.net

Below is a table summarizing the effect of copolymer composition on the melting temperature of poly(this compound-co-stearyl acrylate).

| Mole Fraction of Stearyl Acrylate (SA) | Average Side-Chain Length (Carbon Atoms) | Melting Temperature (Tm) (°C) |

| 0.0 | 14.0 | ~20 |

| 0.2 | 14.8 | ~30 |

| 0.4 | 15.6 | ~40 |

| 0.6 | 16.4 | ~50 |

| 0.8 | 17.2 | ~60 |

| 1.0 | 18.0 | ~65 |

Note: The data in this table is illustrative and based on the general trend described in the literature for n-alkyl acrylate copolymers. researchgate.net The exact values may vary depending on the specific experimental conditions.

Block Copolymerization

Block copolymers are composed of two or more long sequences, or "blocks," of different monomer units. The synthesis of block copolymers containing this compound can be achieved using controlled radical polymerization techniques like RAFT or Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential addition of different monomers to create well-defined block structures. cmu.eduharth-research-group.org

For instance, a block copolymer could be synthesized by first polymerizing a block of a different acrylate monomer, such as methyl acrylate or butyl acrylate, and then chain-extending with this compound. The resulting diblock or triblock copolymers would exhibit microphase separation, leading to the formation of distinct nanostructures depending on the block lengths and composition.

The properties of such block copolymers would be a combination of the properties of the individual blocks. A block of poly(this compound) would be crystalline and hydrophobic, while a block of a shorter-chain acrylate could be amorphous and more hydrophilic. This combination can lead to materials with interesting properties, such as thermoplastic elastomers or amphiphilic structures that can self-assemble in solution.

Graft Copolymerization

Graft copolymers consist of a main polymer chain (the backbone) with one or more side chains (the grafts) of a different chemical composition. youtube.com There are three main strategies for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to." youtube.com

Grafting through : This method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. A this compound macromonomer could be copolymerized with monomers like styrene (B11656) or methyl methacrylate (B99206) to create a backbone of the latter with poly(this compound) grafts.

Grafting from : In this approach, a polymer backbone is functionalized with initiator sites from which the graft chains are grown. For example, a polyethylene (B3416737) or polystyrene backbone could be modified to contain initiating sites for the polymerization of this compound, resulting in poly(this compound) grafts. nih.gov

Grafting to : This technique involves attaching pre-formed polymer chains to a polymer backbone. Pre-synthesized poly(this compound) chains with reactive end groups could be attached to a backbone with complementary functional groups. nih.gov

Terpolymerization Studies Involving this compound

Terpolymerization involves the polymerization of three different monomers. While specific studies on the terpolymerization of this compound are not widely available, a patent describes the synthesis of a terpolymer containing octadecyl acrylate, a close structural analog. google.com This terpolymer was prepared from a monomer mixture of octadecyl acrylate, acrylonitrile (B1666552), and acrylic acid. google.com The resulting polymer exhibited properties suitable for protective and decorative coatings. google.com

By analogy, a terpolymer of this compound, acrylonitrile, and acrylic acid could be synthesized. The this compound would provide flexibility and hydrophobicity, the acrylonitrile would enhance chemical resistance and hardness, and the acrylic acid would introduce functionality for adhesion and crosslinking. The final properties of the terpolymer could be finely tuned by adjusting the ratio of the three monomers.

Reactivity Ratios in this compound Copolymer Systems

Reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. researchgate.net For a binary copolymerization of monomer 1 and monomer 2, the reactivity ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the rate constants for the propagation reactions. frontiersin.org

Specific reactivity ratios for the copolymerization of this compound with various comonomers are not readily found in the literature. However, general trends for the copolymerization of acrylates can be considered. In the copolymerization of different acrylates, the reactivity ratios are often close to unity, indicating a tendency for random copolymerization. For the copolymerization of an acrylate with a methacrylate, the methacrylate is generally more reactive, leading to a higher incorporation of the methacrylate into the copolymer chain. researchgate.net

The solvent can also have a significant effect on the reactivity ratios, especially when one of the monomers is polar, such as acrylic acid. cmu.edu In such cases, the reactivity ratios can vary depending on the polarity of the solvent. cmu.edu

To determine the reactivity ratios for a specific this compound copolymer system, experimental studies would be required, typically involving the analysis of copolymer composition at low monomer conversions for different feed compositions.

Influence of Reaction Conditions on Polymerization Outcomes

The molecular weight, molecular weight distribution, and architecture of poly(this compound) are highly dependent on the conditions under which polymerization is carried out. Key factors include temperature, pressure, the solvent system employed, and the presence of impurities.

Temperature and Pressure Effects

Temperature is a critical parameter in the free-radical polymerization of acrylates. Generally, an increase in temperature leads to a higher rate of polymerization due to the increased kinetic energy of the molecules and a greater concentration of radicals from the initiator decomposition. ajpojournals.orgstackexchange.com However, excessively high temperatures can trigger undesired side reactions, such as chain transfer and β-scission, which can limit the final molecular weight and broaden the molecular weight distribution. researchgate.net For long-chain acrylates like this compound, the polymerization behavior can be influenced by the physical state of the monomer and polymer.

The effect of pressure on the polymerization of acrylates has been studied to a lesser extent. High pressure can accelerate chain propagation and suppress radical termination, potentially leading to the synthesis of high-molecular-weight polymers with well-defined structures. researchgate.net

Table 1: General Effects of Temperature on Acrylate Polymerization

| Temperature Range | Primary Effects | Potential Secondary Reactions |

| Low (< 80°C) | Slower polymerization rate, higher potential for high molecular weight. | Minimal secondary reactions. |

| Moderate (80°C - 180°C) | Increased polymerization rate. | Onset of backbiting and chain transfer. researchgate.net |

| High (> 180°C) | Rapid polymerization, potential for lower molecular weight. | Increased rates of β-scission and depropagation. researchgate.net |

Solvent Systems in this compound Polymerization

The choice of solvent plays a multifaceted role in the solution polymerization of this compound. Solvents are primarily used to control the reaction viscosity, facilitate heat transfer, and influence the solubility of the monomer and the resulting polymer. Furthermore, the solvent can directly participate in the reaction through chain transfer, thereby affecting the molecular weight of the final polymer. flinders.edu.au

The polarity of the solvent can influence the propagation rate constant. For hydrophobic monomers like this compound, the choice between polar and nonpolar solvents can affect monomer-solvent interactions and, consequently, the polymerization kinetics. imaging.org Studies on other long-chain acrylates, such as lauryl acrylate, have been conducted in solvents like ethyl acetate (B1210297) and n-heptane. tue.nlmdpi.com

Chain transfer to solvent is a significant factor in controlling the molecular weight of the polymer. Solvents with a high chain transfer constant will lead to the formation of lower molecular weight polymers. rubbernews.com The efficiency of a solvent as a chain transfer agent is influenced by temperature. rubbernews.com

Table 2: Examples of Solvents and Their General Impact on Acrylate Polymerization

| Solvent Type | Examples | General Impact on Polymerization |

| Nonpolar | Toluene, Xylene, n-Heptane | Generally lower chain transfer, suitable for higher molecular weights. tue.nlmdpi.com |

| Polar Aprotic | Ethyl Acetate, Methyl Isoamyl Ketone | Can influence propagation kinetics; chain transfer constants vary. tue.nlmdpi.com |

| Alcohols | Isopropanol | Can act as effective chain transfer agents, leading to lower molecular weights. |

Role of Impurities in Polymerization Kinetics

The presence of impurities in the this compound monomer or the reaction system can have a profound impact on the polymerization kinetics and the properties of the resulting polymer. Impurities can act as inhibitors, retarders, or even chain transfer agents. acs.org

For instance, residual amounts of oxygen can act as a strong inhibitor at low temperatures but can contribute to initiation at high temperatures (above 140°C). squarespace.com Other potential impurities in bio-based acrylate production, such as other alcohols or acids, can participate in side reactions, leading to the formation of different ester byproducts. acs.org These impurities can affect the polymerization rate and the final polymer composition. The complete removal of such impurities is often challenging and can impact the performance of the final product. acs.org

Secondary Reactions in Acrylate Polymerization and their Relevance to this compound

In addition to the primary propagation and termination steps, several secondary reactions can occur during the free-radical polymerization of acrylates, particularly at elevated temperatures and low monomer concentrations. researchgate.netacs.org These reactions significantly influence the polymer's microstructure, leading to branching and affecting the molecular weight distribution.

Intramolecular Chain Transfer (Backbiting): This is a dominant secondary reaction in acrylate polymerization. The propagating radical at the chain end can abstract a hydrogen atom from its own backbone, typically from the third or fifth carbon atom, through a six-membered ring transition state. researchgate.netwestlake.edu.cnaiche.org This results in the formation of a more stable tertiary mid-chain radical. The long alkyl chain of this compound provides ample opportunity for such intramolecular hydrogen abstraction. The rate of backbiting is temperature-dependent, with higher temperatures favoring this reaction. researchgate.net

Intermolecular Chain Transfer: A propagating radical can also abstract a hydrogen atom from a neighboring "dead" polymer chain. acs.org This terminates the growing chain and creates a new radical site on the other polymer chain, from which a new branch can grow. This process leads to the formation of long-chain branches and can ultimately result in cross-linking, especially at high conversions. For high molecular weight polyacrylates, intermolecular chain transfer becomes more probable. rsc.orgresearchgate.net

β-Scission: The tertiary mid-chain radicals formed through backbiting or intermolecular chain transfer can undergo β-scission. This reaction involves the cleavage of a carbon-carbon bond in the polymer backbone, resulting in the formation of a macromonomer with a terminal double bond and a new, shorter propagating radical. researchgate.netacs.org β-scission becomes more significant at higher temperatures and can lead to a reduction in the average molecular weight of the polymer. researchgate.net

The interplay of these secondary reactions is crucial in determining the final architecture of poly(this compound). The extent of branching and the presence of terminal double bonds are direct consequences of these competing kinetic pathways.

Table 3: Overview of Secondary Reactions in Acrylate Polymerization

| Secondary Reaction | Description | Consequence for Poly(this compound) |

| Intramolecular Chain Transfer (Backbiting) | A propagating radical abstracts a hydrogen from its own backbone. researchgate.netwestlake.edu.cn | Formation of short-chain branches and tertiary mid-chain radicals. |

| Intermolecular Chain Transfer | A propagating radical abstracts a hydrogen from a neighboring polymer chain. acs.org | Formation of long-chain branches, potential for cross-linking. |

| β-Scission | Cleavage of the polymer backbone at a mid-chain radical site. researchgate.netacs.org | Formation of macromonomers and reduction in molecular weight. |

Poly Tetradecyl Acrylate and Copolymer Architecture and Structure Property Relationships

Molecular Weight and Distribution Analysis of Poly(tetradecyl acrylate)

The molecular weight and its distribution are fundamental characteristics of poly(this compound) that dictate its mechanical and solution properties. These parameters are typically determined using techniques such as gel permeation chromatography (GPC). intertek.com GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. scirp.org

The PDI provides insight into the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled polymerization process like atom transfer radical polymerization (ATRP). cmu.edu For poly(this compound) synthesized via conventional free-radical polymerization, a broader distribution and thus a higher PDI is typically expected.

| Parameter | Description | Typical Range for Poly(alkyl acrylates) |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | 10,000 - 200,000 g/mol |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | 20,000 - 500,000 g/mol |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 1.1 - 4.0 |

Topography and Morphology of Poly(this compound) Materials

The surface topography and bulk morphology of poly(this compound) materials are critical for applications where surface interactions are important. Atomic force microscopy (AFM) is a powerful technique for characterizing the nanoscale surface features of polymer films. nih.gov AFM can provide quantitative data on surface roughness, as well as qualitative visualization of the surface morphology. cmu.edu

The morphology of poly(this compound) is influenced by its semi-crystalline nature, which arises from the packing of the long tetradecyl side chains. The degree of crystallinity and the resulting surface topography can be affected by factors such as the method of film preparation (e.g., spin-coating, solution casting) and the thermal history of the sample.

| Property | Technique | Typical Information Obtained |

|---|---|---|

| Surface Topography | Atomic Force Microscopy (AFM) | 3D visualization of the surface, identification of crystalline and amorphous regions. |

| Surface Roughness (Ra, Rq) | Atomic Force Microscopy (AFM) | Quantitative measure of the surface texture. For similar polyacrylates, Ra can range from 0.5 to 10 nm. |

| Crystallinity | Differential Scanning Calorimetry (DSC) | Melting temperature (Tm) and enthalpy of fusion, indicating the degree of crystallinity. A reported melting temperature for poly(this compound) is 19.5 °C. researchgate.net |

Self-Assembly Behavior of Tetradecyl Acrylate (B77674) Polymers and Copolymers

Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block can self-assemble in selective solvents to form various nanostructures, most commonly micelles. rsc.orgmdpi.com In an aqueous environment, the hydrophobic poly(this compound) chains will aggregate to form the core of the micelle, while the hydrophilic blocks will form a protective corona that interfaces with the water. researchgate.net

The morphology of these self-assembled structures (e.g., spherical micelles, cylindrical micelles, vesicles) is influenced by several factors, including the relative block lengths of the hydrophobic and hydrophilic segments, the concentration of the copolymer, and the nature of the solvent. researchgate.net The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. The long tetradecyl side chains contribute to a strong hydrophobic driving force for self-assembly.

Influence of Tetradecyl Group on Polymer Properties

The tetradecyl group, being a long alkyl chain, imparts distinct properties to the polymer.

The presence of the C14 alkyl side chain makes poly(this compound) a highly hydrophobic polymer. This hydrophobicity results in poor solubility in water and other polar solvents. Conversely, it exhibits good solubility in a range of nonpolar organic solvents. The principle of "like dissolves like" is a good predictor of its solubility behavior.

| Solvent Type | Example Solvents | Expected Solubility |

|---|---|---|

| Nonpolar | Toluene, Hexane, Tetrahydrofuran (THF) | Soluble |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Partially Soluble to Insoluble |

| Polar Protic | Water, Ethanol, Methanol | Insoluble |

This table provides a general guide to the expected solubility of poly(this compound). Actual solubility can depend on factors such as molecular weight and temperature. kinampark.com

The long, flexible tetradecyl side chains act as internal plasticizers, increasing the free volume between polymer backbones. This leads to enhanced segmental motion and increased chain mobility. acs.org A consequence of this increased mobility is a low glass transition temperature (Tg). For poly(n-alkyl acrylates), the Tg generally decreases with increasing side-chain length up to a certain point, after which side-chain crystallization can influence the thermal properties. mdpi.com The increased flexibility imparted by the tetradecyl group results in a soft, rubbery polymer at room temperature.

Advanced Characterization Techniques for Tetradecyl Acrylate Polymers

Microscopy Techniques (e.g., Polarizing Optical Microscopy, POM) for Morphological Studies

Polarizing Optical Microscopy (POM) is a fundamental and powerful technique employed for the morphological characterization of polymers, particularly those exhibiting crystalline or anisotropic structures microscopeworld.comuga.eduazooptics.com. This method utilizes polarized light to probe the optical properties of materials, revealing details about their internal structure, molecular orientation, and crystalline morphology, such as spherulites and lamellar arrangements uga.eduutwente.nlspringernature.com. For polymers derived from tetradecyl acrylate (B77674), POM offers critical insights into how processing conditions and molecular architecture influence the macroscopic and microscopic properties of the material.

The long alkyl chain of tetradecyl acrylate can promote the formation of ordered structures, making POM an indispensable tool for understanding these morphologies. Studies on similar long-chain alkyl acrylate copolymers, such as poly(ethylene-co-1-tetradecylacrylate), utilize POM to investigate their phase behavior and crystalline characteristics, which are vital for applications like thermal energy storage researchgate.net. POM allows for the visualization of spherulites, which are common crystalline superstructures in semicrystalline polymers, and can provide information on their size, shape, distribution, and growth kinetics utwente.nlspringernature.com. Furthermore, POM can detect birefringence, a phenomenon caused by the differential refractive indices along different molecular axes, which is indicative of molecular orientation induced by mechanical stress or processing methods like extrusion or molding microscopeworld.commicroscopyu.com. This orientation can significantly impact the mechanical strength and other physical properties of the polymer microscopeworld.comspringernature.com.

Research findings from POM studies on various polymers, including acrylate-based systems, often focus on quantifying morphological features. For instance, researchers may report the average spherulite diameter, the type of crystalline morphology observed (e.g., radiating, Maltese cross), and the presence or absence of specific optical textures associated with different crystalline phases or orientations utwente.nlspringernature.com. The ability to observe these features in real-time, especially when coupled with a hot stage, allows for the study of crystallization and melting processes, providing valuable data on thermal history and phase transitions utwente.nl.

Representative Data Table for POM Morphological Studies

The following table illustrates the typical data collected during a POM study of a this compound polymer sample. The specific parameters and their values would vary depending on the exact polymer composition, synthesis method, and processing history.

| Sample ID | Polymer Composition (e.g., this compound Homopolymer, Copolymer Ratio) | Observation Temperature (°C) | Morphology Type (e.g., Spherulitic, Amorphous, Lamellar) | Spherulite Diameter (µm) | Birefringence Intensity (Qualitative: Low, Medium, High) | Molecular Orientation (Qualitative: None, Tangential, Radial) | Notes (e.g., Presence of defects, specific optical textures) |

| TDA-01 | This compound Homopolymer | 25 | Spherulitic, radiating | 10-25 | Medium | Tangential | Clear Maltese cross extinction pattern observed. |

| TDA-02 | This compound Homopolymer | 100 | Amorphous | N/A | Low | None | Sample is in a molten state, no crystalline structures. |

| TDA-C1 | Copolymer (this compound:Ethylene Glycol 90:10) | 25 | Mixed: Spherulitic and amorphous regions | 5-15 | Medium | Tangential in spherulites | Some regions show lamellar-like structures. |

| TDA-C2 | Copolymer (this compound:Ethylene Glycol 90:10) | 60 | Partially crystalline, less defined spherulites | 8-20 | Medium | Mixed | Evidence of orientation due to processing history. |

Compound List:

this compound

Ethylene Glycol (in copolymers)

Applications of Tetradecyl Acrylate Based Materials in Advanced Technologies

Material Science Applications

Tetradecyl acrylate (B77674), a long-chain alkyl acrylate monomer, serves as a crucial building block for a variety of polymers with tailored properties. The presence of the 14-carbon alkyl chain (tetradecyl group) imparts distinct characteristics, such as hydrophobicity and the ability to undergo phase transitions, making its polymers and copolymers valuable in numerous advanced material science applications. These materials are utilized in the formulation of functional coatings, as lubricant additives, in thermal energy storage, and for improving the properties of biofuels. acesyspharma.comsigmaaldrich.comresearchgate.net

Polymers derived from tetradecyl acrylate are used to create functional coatings and adhesives due to the unique properties conferred by the long alkyl side chains. acesyspharma.com These side chains influence surface energy and the mechanical behavior of the final polymer material.

The incorporation of long alkyl chains, such as the tetradecyl group, into a polymer backbone is a common strategy for creating hydrophobic surfaces. The principle behind this is the low surface energy of the perfluoro or alkyl groups, which leads to water repellency. nih.gov While research often highlights various long-chain acrylates for this purpose, the fundamental mechanism applies to this compound-based polymers. By orienting their long hydrocarbon chains at the polymer-air interface, these coatings reduce surface energy, thereby increasing the water contact angle and promoting hydrophobicity. matec-conferences.orgliverpool.ac.uk

Copolymerization of functional monomers can further enhance these properties. For instance, creating copolymers with silane-containing monomers, such as 3-(trimethoxysilyl)propyl methacrylate (B99206), allows the polymer to chemically anchor onto oxide surfaces, forming stable, polymeric self-assembled monolayers. nih.gov The this compound component in such a copolymer would then provide the desired water-repellent functionality. This surface modification is critical for applications requiring protection from moisture.

Polymers based on long-chain alkyl acrylates and methacrylates are widely used as viscosity index improvers (VIIs) in lubricating oils. google.comdevelub.com The viscosity index (VI) measures the change in a lubricant's viscosity with temperature; a higher VI indicates a smaller, more desirable change. googleapis.com Poly(this compound) and its copolymers are effective VIIs because their polymer coils expand as the temperature increases, which counteracts the natural tendency of the base oil to thin out. scirp.org

Research has shown a clear relationship between the length of the alkyl side chain and the effectiveness of the polymer as a VII. One study found that the viscosity index of lubricating oil improved as the length of the alkyl chain on the acrylate terpolymer increased from octyl (C8) to tetradecyl (C14), after which the performance began to decline with even longer chains. research-nexus.net This suggests an optimal range for the side-chain length to maximize viscosity enhancement. Terpolymers based on this compound have also demonstrated good efficiency as pour point depressants, further enhancing their utility as multifunctional lubricant additives. researchgate.net

Table 1: Effect of Alkyl Chain Length on Viscosity Index (VI) Improvement

| Alkyl Acrylate Monomer | Alkyl Chain Length | Observed Trend in VI Improvement | Reference |

|---|---|---|---|

| Octyl Acrylate | C8 | Increasing | research-nexus.net |

| Decyl Acrylate | C10 | Increasing | research-nexus.netresearchgate.net |

| Dodecyl Acrylate | C12 | Increasing | researchgate.net |

| This compound | C14 | Peak Performance | research-nexus.netresearchgate.net |

| Hexadecyl Acrylate | C16 | Declining | research-nexus.netresearchgate.net |

This table illustrates the general trend observed in research where the effectiveness as a viscosity index improver increases up to the C14 side chain and then decreases.

Shape-stabilized phase change materials (SSPCMs) are materials that can store and release large amounts of thermal energy (latent heat) at a nearly constant temperature without changing their macroscopic shape. mdpi.comacs.orgnih.gov Copolymers containing this compound are particularly suitable for this application because the long side chains can crystallize and melt, providing the mechanism for latent heat storage. mdpi.com

In one study, a copolymer of this compound and hexadecyl acrylate, P(TDA-co-HDA), was synthesized to act as the thermal storage material. mdpi.com This copolymer was then incorporated into a graphene oxide (GO) supporting matrix. The resulting SSPCM absorbed heat at 29.9 °C and released it at 12.1 °C, with a heat storage capacity of 70 J/g when the GO loading was 10% by mass. mdpi.com Crucially, the composite material retained its solid shape without any leakage at 60 °C, a temperature significantly higher than the melting point of the copolymer. mdpi.com These materials demonstrate excellent thermal reliability, making them promising for thermal energy storage applications. mdpi.comacs.org

Table 2: Thermal Properties of P(TDA-co-HDA)/GO Shape-Stabilized Phase Change Material

| Property | Value |

|---|---|

| PCM Component | Poly(this compound-co-hexadecyl acrylate) |

| Supporting Matrix | Graphene Oxide (GO) |

| Heat Absorption Temperature | 29.9 °C |

| Heat Release Temperature | 12.1 °C |

| Heat Storage Capacity (at 10% GO) | 70 J/g |

| Shape Stability | No leakage observed at 60 °C |

| Thermal Reliability | Good reliability after 100 thermal cycles |

Data sourced from a study on novel shape-stabilized phase change materials. mdpi.com

Biodiesel has drawbacks that limit its widespread use, notably poor performance at low temperatures (cold flow) and lower oxidative stability compared to petroleum diesel. researchgate.netmdpi.com Polymers based on long-chain acrylates, particularly tetradecyl methacrylate (a close chemical relative of this compound), have been developed as bifunctional additives to address both issues simultaneously. researchgate.net

The long alkyl chains in these polymer additives co-crystallize with the saturated fatty acid methyl esters in biodiesel, but they disrupt the formation of large wax crystals that can plug fuel filters at low temperatures. researchgate.netresearchgate.net This interference improves key cold flow properties, including the cloud point (CP), pour point (PP), and cold filter plugging point (CFPP). nih.gov Research on a bifunctional copolymer synthesized from tetradecyl methacrylate showed significant reductions in the CP, CFPP, and PP of biodiesel blends. researchgate.net For example, at a dosage of 1500 ppm in a B20 blend (20% biodiesel, 80% diesel), the CFPP was reduced by 11 °C.

Simultaneously, these copolymers can be designed to improve oxidative stability. researchgate.net The oxidation of biodiesel involves a free-radical chain reaction that degrades the fuel. nrel.govnih.gov By grafting antioxidant moieties onto the copolymer backbone, the additive can terminate these free radicals, extending the fuel's shelf life. In the same study, the addition of the grafted tetradecyl methacrylate copolymer significantly increased the induction period of B10, B20, and B30 blends by 13.1, 8.5, and 7.1 hours, respectively, as measured by the Rancimat assay. researchgate.net

Table 3: Performance of a Tetradecyl Methacrylate-Based Copolymer Additive in Biodiesel Blends

| Property | Biodiesel Blend | Improvement Observed |

|---|---|---|

| Cold Flow Properties | B20 (20% Biodiesel) | CFPP reduced by 11 °C (at 1500 ppm) |

| B20 (20% Biodiesel) | PP reduced by 15 °C (at 1500 ppm) | |

| Oxidative Stability | B10 (10% Biodiesel) | Induction Period increased by 13.1 hours |

| B20 (20% Biodiesel) | Induction Period increased by 8.5 hours | |

| B30 (30% Biodiesel) | Induction Period increased by 7.1 hours |

Data sourced from a study on bifunctional additives for biodiesel-diesel blends. researchgate.net

Polymeric Films and Membranes

Polymers synthesized from this compound, known as poly(this compound), are utilized in the development of advanced films and membranes due to their distinct physical properties. The long alkyl side chains are capable of crystallizing, which allows for the creation of materials with tunable, temperature-dependent characteristics. researchgate.net The melting temperature for poly(this compound) has been reported to be 19.5°C, a property stemming from this side-chain crystallinity. researchgate.net

A key area of research for poly(alkyl acrylate) films is in gas separation and packaging, where gas permeability is a critical factor. researchgate.netnih.gov Studies have shown a direct correlation between the length of the alkyl side chain and the gas permeability of the polymer. As the side-chain length increases, the free volume within the amorphous regions of the polymer matrix expands, which facilitates the transport of gas molecules. researchgate.net This trend is demonstrated by the significant increase in oxygen permeability as the number of carbons in the alkyl side chain grows. researchgate.net

| Polymer | Alkyl Side Chain | Oxygen Permeability (Barrer) |

| Poly(methyl acrylate) | C1 | 1.06 |

| Poly(ethyl acrylate) | C2 | 19.0 |

| Poly(docosyl acrylate) | C22 | 76.3 |

This table illustrates the general trend of increasing oxygen permeability with longer alkyl side chains in poly(alkyl acrylate)s, providing context for the performance of poly(this compound) based films. Data sourced from research on poly(alkyl acrylate) permeability. researchgate.net

The friction properties of ultrathin films of poly(this compound) have also been investigated, indicating their potential use in applications requiring specific surface characteristics. researchgate.net

Biomedical Research Applications

The unique properties of this compound make it a valuable monomer for creating advanced polymeric materials for the biomedical field. Its significant hydrophobicity allows for precise control over the water interaction and mechanical properties of biomaterials.

Polymeric Materials for Biomedical Devices and Implants

In the field of biomedical devices, particularly implantable ones like intraocular lenses (IOLs), controlling the material's interaction with water is paramount. Hydrophobic acrylic polymers are widely used for IOLs to minimize the incidence of posterior capsule opacification and to prevent glistening, which is the formation of fluid-filled microvacuoles within the lens material. d-nb.infogoogle.com

The incorporation of hydrophobic monomers with long alkyl side chains, such as dodecyl acrylate, has been shown to reduce glistening in IOL materials. d-nb.info this compound, with its C14 chain, serves as an effective hydrophobic monomer that can be copolymerized with other acrylates (e.g., hydrophilic monomers like hydroxyalkyl acrylates or aryl acrylates) to fine-tune the properties of the final polymer. google.com By adjusting the ratio of this compound in the copolymer, researchers can control critical parameters like water absorption, refractive index, and flexibility, thereby enhancing the performance and longevity of biomedical implants. d-nb.infogoogle.com

| Property | Effect of Increasing this compound Content in Copolymer |

| Hydrophobicity | Increases |

| Water Absorption | Decreases |

| Flexibility | Increases (lower Glass Transition Temp.) |

| Glistening Potential | Decreases |

| Biocompatibility | Maintained through copolymer design |

This conceptual table shows how this compound can be used as a comonomer to modulate the key properties of polymers intended for biomedical devices.

Tissue Engineering Scaffolds

Acrylate-based polymers are foundational materials for creating scaffolds in tissue engineering due to their biocompatibility and tunable properties. mdpi.comnih.gov These scaffolds provide a three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues. nih.govresearchgate.netmdpi.com Photocurable hydrogels, often made from acrylated polymers like poly(ethylene glycol) diacrylate (PEGDA), are particularly useful as they can be formed into complex shapes and crosslinked in situ. rsc.org

While not typically used as a homopolymer for this purpose, this compound can be incorporated as a hydrophobic comonomer into hydrogel formulations. This allows for the precise tailoring of the scaffold's microenvironment. The inclusion of the hydrophobic tetradecyl groups can influence several key scaffold properties:

Swelling Ratio: Controls the water uptake of the hydrogel, affecting nutrient transport and mechanical integrity. nih.gov

Mechanical Properties: Modifies the stiffness and elasticity of the scaffold to better match the native tissue. rsc.org

Protein Adsorption: The surface hydrophobicity influences the adsorption of proteins, which in turn affects cell adhesion and signaling. nih.gov

By modulating these characteristics, this compound-containing copolymers can be used to create scaffolds that optimize the behavior of specific cell types, such as osteoblasts for bone tissue engineering, enhancing their attachment, growth, and differentiation. nih.gov

Surfactant Formulations Based on this compound

This compound is a suitable monomer for the synthesis of polymeric surfactants, also known as macrosurfactants or polysoaps. researchgate.net Unlike conventional low-molecular-weight surfactants, polymeric surfactants are macromolecules that contain both hydrophilic and hydrophobic segments. coatingsworld.com The long, non-polar C14 alkyl chain of this compound provides a strongly hydrophobic character.

These amphiphilic polymers are typically synthesized by copolymerizing a hydrophobic monomer, such as this compound, with a hydrophilic monomer (e.g., acrylic acid, polyethylene (B3416737) glycol acrylates). rug.nl Controlled polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization can be employed to create well-defined block copolymers. polimi.it These resulting polymers can self-assemble in solution, forming stable micelles or other structures that can stabilize emulsions. researchgate.netrug.nl

Environmental and Industrial Applications

This compound and its corresponding polymers have several applications in industrial settings, primarily driven by the hydrophobicity, flexibility, and weather resistance conferred by the long alkyl chain.

According to the U.S. Environmental Protection Agency's (EPA) Chemical Data Reporting, this compound is used in the paint and coating manufacturing sector and also functions as a chemical intermediate for synthesizing other substances. nih.gov Its incorporation into polymer resins for coatings and adhesives enhances performance characteristics. elexbiotech.com

Long-chain acrylates in general are known to be used in a variety of industrial formulations:

Coatings and Paints: They act as reactive diluents and provide hydrophobicity (water resistance), flexibility, and weatherability to the final coating. intersurfchem.comallnex.com

Adhesives: In pressure-sensitive adhesives, they can enhance tack and adhesion properties. intersurfchem.com

Textile Treatments: Used to create water-repellent finishes on fabrics. intersurfchem.com

Lubricants and Fuel Additives: The closely related tetradecyl methacrylate is used as an additive for hydraulic oils and as a component in pour-point depressants for base oils, suggesting similar potential applications for this compound. nih.govresearchgate.net

In the environmental context, polyacrylates are used broadly. For example, superabsorbent sodium polyacrylate is used in agriculture to improve the water retention of soil and as a dispersant in the paper industry. oekotoxzentrum.chfda.gov While these applications are not specific to this compound, they highlight the versatility of the broader polyacrylate family in environmental management.

| Industry | Application of this compound / Long-Chain Acrylates | Key Benefit(s) |

| Paints & Coatings | Monomer for acrylic polymer resins; Reactive diluent | Hydrophobicity, Flexibility, Weather Resistance |

| Adhesives | Monomer for pressure-sensitive adhesives | Enhanced Tack and Adhesion |

| Chemical Manufacturing | Chemical Intermediate | Synthesis of other specialty polymers and chemicals |

| Textiles | Water-repellent finishes | Water Resistance |

| Lubricants | Additive for hydraulic oils; Pour-point depressant | Improved Lubrication Properties |

This table summarizes the key industrial applications for this compound and similar long-chain acrylates. nih.govelexbiotech.comintersurfchem.comnih.gov

Theoretical and Computational Studies on Tetradecyl Acrylate

Molecular Dynamics Simulations of Tetradecyl Acrylate (B77674) Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of tetradecyl acrylate, MD simulations can provide detailed information about the conformational dynamics of the monomer and the structure and properties of the corresponding polymer in various environments.

MD simulations of poly(this compound) would typically involve the creation of a simulation box containing polymer chains, and if required, solvent molecules. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for each atom, the trajectory of the system over time can be generated.

Detailed Research Findings:

While specific MD simulation studies focused exclusively on this compound are not abundant in the literature, research on other polyacrylates provides a framework for understanding what such simulations would reveal. For instance, MD simulations have been used to investigate the relationship between the structure of polyacrylates and their permeability for drug delivery applications. These studies have shown that the mobility of polymer chains and the fractional free volume of the polymer membrane are key factors influencing permeation rates. It was observed that increasing the size and number of side groups on the polymer backbone decreases chain mobility and, consequently, the permeation rate. researchgate.net

For poly(this compound), the long tetradecyl side chains would significantly influence its dynamics. MD simulations could be employed to quantify this effect. Key parameters that can be calculated from MD simulations include:

Mean Squared Displacement (MSD): This parameter provides information about the mobility of the polymer chains. A higher MSD indicates greater chain mobility.

Fractional Free Volume (FFV): The FFV is the fraction of the volume in the polymer matrix that is not occupied by the polymer chains themselves. A larger FFV generally correlates with higher permeability and lower glass transition temperature.

Based on simulations of similar long-chain polyacrylates, it is expected that poly(this compound) would exhibit lower chain mobility compared to shorter-chain polyacrylates due to increased van der Waals interactions and potential for side-chain crystallization.

Interactive Data Table: Expected Trends from MD Simulations of Poly(alkyl acrylates)

| Alkyl Chain Length | Expected Chain Mobility (MSD) | Expected Fractional Free Volume (FFV) |

| Short (e.g., Methyl) | High | High |

| Medium (e.g., Butyl) | Medium | Medium |

| Long (e.g., Tetradecyl) | Low | Low |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations can provide insights into the elementary steps of its polymerization, including initiation, propagation, and termination reactions.

The free-radical polymerization of acrylates is known to involve several complex reaction pathways. Quantum chemical calculations can be used to determine the activation energies and reaction rate constants for these steps, which are essential for understanding and controlling the polymerization process.

Detailed Research Findings:

Computational studies on smaller alkyl acrylates, such as methyl, ethyl, and n-butyl acrylate, have shed light on the mechanisms of chain transfer to monomer (CTM) reactions during high-temperature polymerization. nih.gov These studies have shown that the most likely mechanism for CTM is the abstraction of a hydrogen atom from the alkyl group of the monomer by a growing polymer radical. nih.gov For this compound, a similar mechanism is expected, with hydrogen abstraction likely occurring from one of the methylene (B1212753) groups in the long alkyl chain.

The choice of DFT functional and basis set is crucial for obtaining accurate results. Studies have shown that hybrid functionals like M06-2X, in conjunction with appropriate basis sets such as 6-311G(d,p), provide good agreement with experimental data for acrylate polymerization kinetics. nih.gov

Quantum chemical calculations have also been used to investigate the influence of solvents on the reaction kinetics. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can account for the effect of the solvent on the energies of reactants, transition states, and products. nih.gov

Interactive Data Table: Common DFT Functionals and Basis Sets for Acrylate Reaction Studies

| Method | Description |

| DFT Functionals | |

| B3LYP | A widely used hybrid functional that often provides a good balance of accuracy and computational cost. |

| M06-2X | A meta-hybrid GGA functional that has shown good performance for kinetics and thermochemistry. |

| Basis Sets | |

| 6-31G(d) | A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms. |

| 6-311G(d,p) | A triple-zeta basis set with polarization functions on both heavy and hydrogen atoms, offering higher accuracy. |

Modeling of Polymerization Kinetics and Microstructure

Kinetic modeling is a powerful tool for predicting the rate of polymerization, the evolution of monomer conversion, and the properties of the resulting polymer, such as molecular weight distribution and microstructure. For the free-radical polymerization of this compound, a comprehensive kinetic model would include all relevant elementary reactions.

Software packages like PREDICI® are commonly used for modeling polymerization kinetics. These tools can solve the large sets of differential equations that describe the concentrations of all species involved in the polymerization process. mdpi.com

Detailed Research Findings:

Modeling the polymerization of acrylates is challenging due to the occurrence of several side reactions, such as backbiting and β-scission, which can lead to the formation of mid-chain radicals and branched structures. acs.org These reactions significantly affect the polymerization rate and the final polymer architecture.

A kinetic model for this compound polymerization would need to incorporate rate coefficients for the following key reactions:

Initiation: The decomposition of the initiator to form primary radicals.

Propagation: The addition of monomer to the growing polymer radical.

Termination: The reaction between two polymer radicals, which can occur via combination or disproportionation.

Chain Transfer: The transfer of the radical center to a monomer, solvent, or chain transfer agent.

Backbiting: An intramolecular chain transfer reaction where the growing radical abstracts a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical.

β-Scission: The cleavage of a bond beta to the radical center, which can lead to chain scission and the formation of a macromonomer.

The long tetradecyl side chain in this compound could influence the kinetics by sterically hindering the approach of the monomer to the growing radical, potentially leading to a lower propagation rate constant compared to shorter-chain acrylates.

Interactive Data Table: Representative Kinetic Parameters for Acrylate Polymerization Modeling

| Parameter | Description | Typical Range of Values |

| kp | Propagation rate coefficient | 102 - 104 L mol-1 s-1 |

| kt | Termination rate coefficient | 106 - 108 L mol-1 s-1 |

| CM | Chain transfer to monomer constant | 10-5 - 10-4 |

| kbb | Backbiting rate coefficient | 102 - 104 s-1 |

Note: These are general ranges for acrylates; specific values for this compound would need to be determined experimentally or through high-level quantum chemical calculations.

Structure-Property Prediction through Computational Chemistry

Computational chemistry methods can be used to predict various physical and chemical properties of this compound and its polymer, poly(this compound). These predictions can guide the design of materials with desired characteristics, reducing the need for extensive experimental work.

Quantitative Structure-Property Relationship (QSPR) models are a common approach for predicting properties. These models establish a mathematical relationship between the chemical structure of a molecule and a particular property. The descriptors used in QSPR models can be derived from the molecular structure and can include constitutional, topological, and quantum-chemical parameters.

Detailed Research Findings:

For poly(this compound), computational methods could be used to predict a range of important properties:

Glass Transition Temperature (Tg): The Tg is a critical property of amorphous polymers. Atomistic simulations and group contribution methods can be used to estimate the Tg of poly(this compound). The long, flexible tetradecyl side chain is expected to act as an internal plasticizer, leading to a low Tg.

Solubility: The solubility of poly(this compound) in various solvents can be predicted using solubility parameters, which can be calculated using molecular dynamics simulations or group contribution methods. Due to its long alkyl side chain, the polymer is expected to be soluble in nonpolar organic solvents.

Mechanical Properties: Coarse-grained molecular dynamics simulations can be employed to predict the mechanical properties of poly(this compound), such as its Young's modulus, tensile strength, and elongation at break. The long side chains are expected to impart elastomeric properties to the material.

Interactive Data Table: Predicted Properties of Poly(this compound) based on its Structure

| Property | Expected Value/Behavior | Rationale |

| Glass Transition Temperature (Tg) | Low | The long, flexible tetradecyl side chains increase the free volume and chain mobility. |

| Solubility | Soluble in nonpolar solvents | The dominant nonpolar character of the tetradecyl groups. |

| Crystalline Nature | Semicrystalline | The long alkyl side chains can pack into crystalline domains. |

| Mechanical Behavior | Soft and flexible | The low Tg and potential for side-chain crystallinity would result in a flexible material. |

Environmental and Toxicological Considerations in Academic Research

Ecotoxicity and Environmental Fate of Tetradecyl Acrylate (B77674) and its Polymers

The environmental profile of tetradecyl acrylate is a subject of study, with particular attention paid to its biodegradability and its impact on aquatic and terrestrial ecosystems.